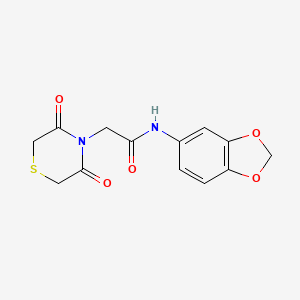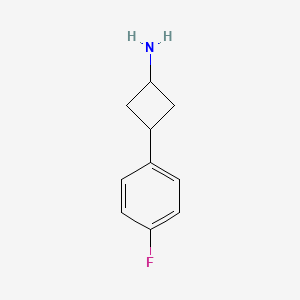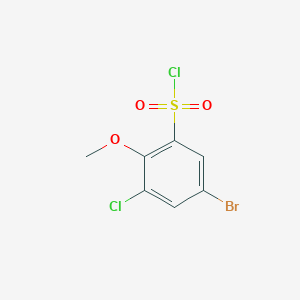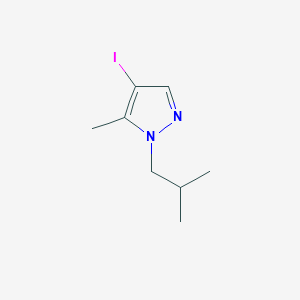
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as BDM-TMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDM-TMA is a thiomorpholine-based compound that exhibits unique biochemical and physiological properties, making it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. This compound also inhibits the activity of NF-kB, a transcription factor that is involved in the regulation of genes that are associated with inflammation and cancer.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects that make it an attractive candidate for further investigation. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. This compound has also been shown to exhibit antioxidant properties, which may be beneficial for the treatment of various diseases, including neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its potent anti-inflammatory and anti-cancer properties, which make it a potential candidate for drug development. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the major limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of new drugs. Additionally, further research is needed to explore the potential applications of this compound in agriculture and environmental science.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves the reaction of 2-(3,5-dioxothiomorpholin-4-yl)acetic acid with 1,3-benzodioxole in the presence of appropriate reagents. The reaction proceeds through a series of steps, including esterification, cyclization, and amidation, resulting in the formation of this compound. The synthesis of this compound is a complex process that requires careful attention to detail and adherence to safety protocols.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-11(4-15-12(17)5-21-6-13(15)18)14-8-1-2-9-10(3-8)20-7-19-9/h1-3H,4-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVQZXPKKYGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2941976.png)
![1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2941977.png)


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2941981.png)


![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2941987.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide](/img/structure/B2941989.png)
![N1-butyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2941992.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2941994.png)
![3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2941995.png)